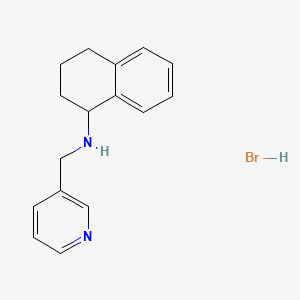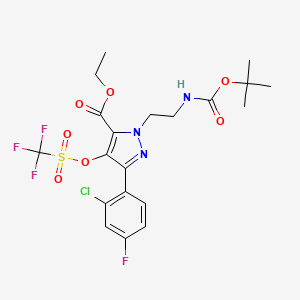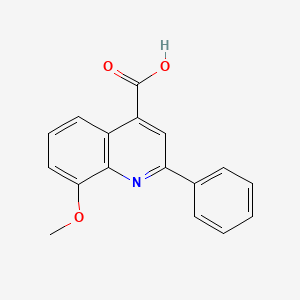
8-Methoxy-2-phenylquinoline-4-carboxylic acid
描述
8-Methoxy-2-phenylquinoline-4-carboxylic acid (MPQA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPQA is a quinoline derivative that has a unique structure, making it an interesting compound for further investigation.
作用机制
The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to have antioxidant effects, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have antitumor effects, which may be due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 8-Methoxy-2-phenylquinoline-4-carboxylic acid in lab experiments is its ability to act as a fluorescent probe for detecting metal ions in biological samples. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are many potential future directions for research on 8-Methoxy-2-phenylquinoline-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further investigation into the mechanism of action of this compound may provide insight into its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for this compound may improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its unique structure and properties make it an interesting compound for further investigation. While there is still much to be learned about the mechanism of action and potential applications of this compound, current research suggests that it may have therapeutic potential for various diseases.
科学研究应用
8-Methoxy-2-phenylquinoline-4-carboxylic acid has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
属性
IUPAC Name |
8-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(17(19)20)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDEYOBUFZOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
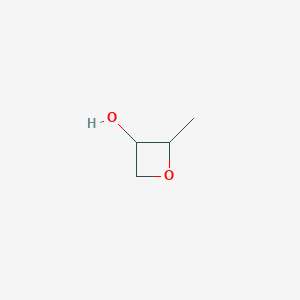
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
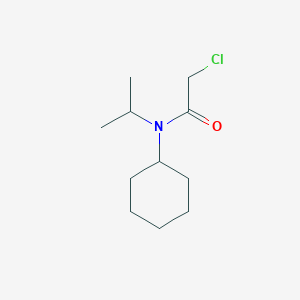

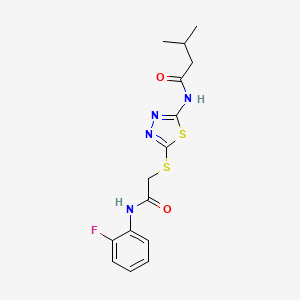
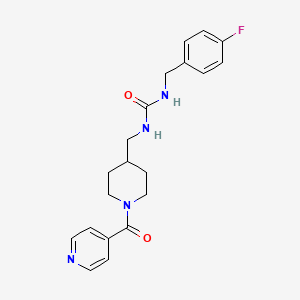
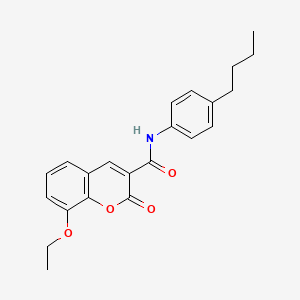
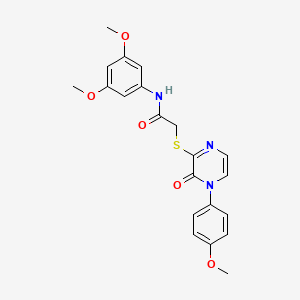
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)
